N-(2-methoxyethyl)isoquinoline-5-sulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)isoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-17-8-7-14-18(15,16)12-4-2-3-10-9-13-6-5-11(10)12/h2-6,9,14H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLPTWHRIFSOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methoxyethyl)isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline-5-sulfonyl chloride with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-(2-methoxyethyl)isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-methoxyethyl)isoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Findings from Comparative Analysis
Substituent Effects on Kinase Inhibition: The aminoethyl group in H-9 confers moderate potency against protein kinase A (PKA) and casein kinase 1 (CK1), with IC₅₀ values in the micromolar range . Alkylation of the terminal amine (e.g., H-89’s bromocinnamyl group) significantly enhances selectivity and potency (IC₅₀ = 48 nM for PKA) by introducing steric bulk and hydrophobic interactions . Methoxyethyl substitution in the target compound may reduce direct hydrogen-bonding capacity compared to H-9 but could improve blood-brain barrier penetration due to increased hydrophilicity, as seen in methoxyethyl-modified pyrrolidinium salts .
Pharmacological Activity: H-9 derivatives exhibit vasodilatory effects in vivo, with N-(2-aminoethyl) analogs showing dose-dependent increases in arterial blood flow in dogs . Activity diminishes with overly bulky substituents (e.g., long alkyl chains), suggesting the methoxyethyl group’s moderate size may strike a balance between potency and solubility. H-89 is prioritized for PET imaging due to its high selectivity for PKA and compatibility with radiolabeling (e.g., incorporation of ¹¹C-methyl groups) .
Synthetic Feasibility: Synthesis of isoquinoline-5-sulfonamides typically involves sulfonylation of isoquinoline-5-sulfonic acid with amines, as demonstrated for H-9 and H-89 . The methoxyethyl group can be introduced via nucleophilic substitution of sulfonyl chloride intermediates with 2-methoxyethylamine, analogous to procedures for 3-ethylbenzoisoxazole sulfonamides .
Biological Activity
N-(2-methoxyethyl)isoquinoline-5-sulfonamide, also known as compound H117, is a synthetic small molecule that has garnered significant attention in the field of medicinal chemistry, particularly for its potential applications in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 302.77 g/mol
- Chemical Structure : The compound features an isoquinoline core with a methoxyethyl substituent and a sulfonamide group, which are critical for its biological activity.
This compound exhibits several biological activities that make it a candidate for targeted cancer therapies:
- Antitumor Activity : Studies have demonstrated that this compound inhibits tumor growth across various cancer types. It has shown effectiveness against human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.
- Anti-Angiogenic Properties : The compound disrupts angiogenesis—the formation of new blood vessels from existing ones—which is crucial for tumor growth and metastasis.
- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation and increased apoptosis.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its unique structural features. The presence of the methoxyethyl group enhances solubility and cellular uptake, while the sulfonamide moiety is essential for its inhibitory effects on key cellular pathways involved in cancer progression.
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-(methylamino)ethyl)isoquinoline-5-sulfonamide | CHClNOS | Contains a methylamino group; different biological activity profile |
| N-(2-aminoethyl)isoquinoline-5-sulfonamide | CHClNOS | Lacks methoxy substitution; altered solubility properties |
| Isoquinoline-5-sulfonic acid derivatives | Varies | Broader class of compounds; less specific biological activity compared to N-(2-methoxyethyl) derivative |
Case Studies and Research Findings
- In Vitro Studies : A study reported that this compound exhibited an IC50 value of less than 10 μM against A431 human epidermoid carcinoma cells, indicating potent cytotoxicity .
- Mechanistic Insights : Research has shown that the compound halts the progression of K562 chronic myelogenous leukemia cells during the S phase while promoting differentiation into erythroblasts . This dual action highlights its potential as both an antitumor agent and a differentiating agent.
- In Vivo Efficacy : In zebrafish xenotransplantation models, treatment with this compound resulted in significant tumor regression at concentrations as low as 0.5 μM . This underscores its potential for real-world therapeutic applications.
Q & A
Q. What are the established synthetic routes for N-(2-methoxyethyl)isoquinoline-5-sulfonamide, and how can purity be validated?
The synthesis typically involves the condensation of 5-isoquinolinesulfonic acid derivatives with 2-methoxyethylamine. A validated method for analogous sulfonamides (e.g., N-(2-aminoethyl)-5-isoquinolinesulfonamide) uses sulfonic acid activation (e.g., via sulfonyl chlorides) followed by nucleophilic substitution with the amine . Purity validation requires reverse-phase HPLC with columns like Purospher STAR RP-18 (endcapped), which resolves sulfonamide mixtures effectively . Quantify impurities using UV detection at 254 nm, referencing retention times against standards.
Q. How is the structural integrity of this compound confirmed?
Combine NMR spectroscopy (¹H and ¹³C) to verify the methoxyethyl group (δ ~3.3 ppm for OCH₃) and sulfonamide linkage (δ ~7.5–8.5 ppm for isoquinoline protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) with <2 ppm error. For crystalline samples, X-ray crystallography resolves steric effects of the methoxyethyl moiety on conformation .
Q. What are the primary biological targets of this compound?
this compound is structurally analogous to H-89 (a PKA inhibitor) and H9a (a casein kinase I inhibitor). Preliminary in vitro assays should prioritize kinase inhibition profiling , focusing on cAMP-dependent protein kinase (PKA) and related isoforms. Use competitive binding assays with [³H]-labeled ATP to measure IC₅₀ values .
Advanced Research Questions
Q. How does the methoxyethyl substituent influence structure-activity relationships (SAR) compared to aminoethyl analogs?
The methoxyethyl group enhances lipophilicity (logP ~1.5–2.0), potentially improving membrane permeability over aminoethyl derivatives. However, bulkier substituents (e.g., methoxy vs. methyl) may reduce binding affinity to kinase active sites. Compare inhibition kinetics (Kᵢ) of PKA between N-(2-methoxyethyl) and N-(2-aminoethyl) analogs using recombinant enzyme assays . Molecular dynamics simulations can model steric clashes or hydrogen-bonding disruptions .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
Discrepancies may arise from metabolic instability (e.g., hydrolysis of the sulfonamide or methoxy group) or poor bioavailability. Address this by:
- Pharmacokinetic profiling : Measure plasma half-life in rodent models using LC-MS/MS.
- Prodrug modification : Introduce protecting groups (e.g., acetylated methoxy) to enhance stability .
- Tissue-specific delivery : Use nanoparticle encapsulation to improve CNS penetration if targeting neurological kinases .
Q. What strategies optimize selectivity against off-target kinases?
Leverage computational docking (AutoDock Vina) to identify residues in the ATP-binding pocket unique to PKA vs. off-targets (e.g., PKC). Synthesize derivatives with:
Q. How do solvent systems affect compound stability in experimental assays?
The methoxyethyl group confers moderate solubility in polar aprotic solvents (e.g., DMSO). For cell-based assays, dissolve in DMSO (<0.1% v/v) to avoid cytotoxicity. In aqueous buffers (pH 7.4), monitor hydrolysis via HPLC over 24 hours. Use isotope-labeled analogs (e.g., ¹⁸O-methoxy) to track degradation pathways .
Data Analysis & Experimental Design
Q. What statistical approaches reconcile variability in dose-response curves?
Apply non-linear regression (GraphPad Prism) with the Hill equation to calculate EC₅₀/IC₅₀. For heterogeneous data (e.g., cell vs. tissue assays), use mixed-effects models to account for biological replicates. Report 95% confidence intervals and perform Bland-Altman analysis to assess assay reproducibility .
Q. How to validate target engagement in complex biological systems?
Use chemical proteomics (e.g., affinity chromatography with immobilized compound) to pull down interacting proteins from lysates. Confirm hits via Western blot (for known kinases) or LC-MS/MS for unbiased identification .
Q. What controls are critical in kinase inhibition assays?
Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
